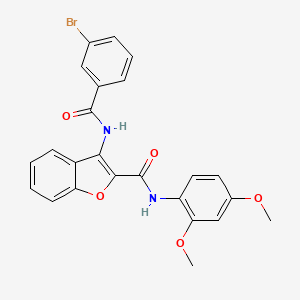

![molecular formula C9H16ClNO2 B2414312 2,3,4,4a,5,6,7,7a-Octahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid;hydrochloride CAS No. 2411193-26-3](/img/structure/B2414312.png)

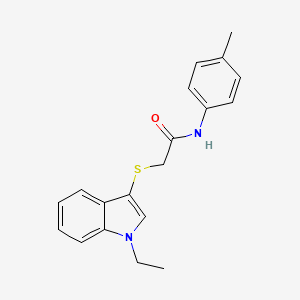

2,3,4,4a,5,6,7,7a-Octahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Conformational Analysis

A study by Melnykov et al. (2018) developed an approach to a bicyclic conformationally restricted γ-aminobutyric acid (GABA) analogue based on the octahydro-1H-cyclopenta[b]pyridine scaffold. This work highlights the compound's potential in modeling three-dimensional molecular structures (Melnykov et al., 2018).

Coordination Polymers

Research by Qin et al. (2005) and others focused on the synthesis of coordination polymers using similar compounds. These studies explore the structural and topological aspects of these polymers, which have applications in materials science and crystal engineering (Qin et al., 2005).

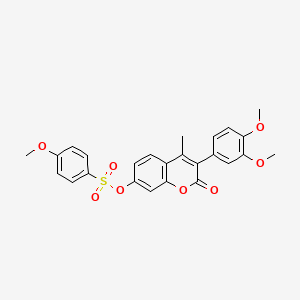

Anticancer Potential

Stepanenko et al. (2011) synthesized organometallic complexes using a related compound, highlighting their potential as cyclin-dependent kinase inhibitors and anticancer agents (Stepanenko et al., 2011).

Hydrolytic Synthesis

Hojnik et al. (2015) conducted hydrolytic synthesis of novel lanthanide(III) complexes with a related compound. This research contributes to the understanding of coordination compounds in chemistry and materials science (Hojnik et al., 2015).

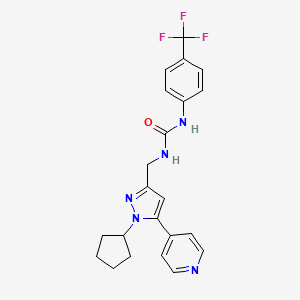

Pharmaceutical Applications

Fu Chun (2007) discussed the use of a related compound in the pharmaceutical industry, particularly in the production of fourth-generation Cefpirome, an antibiotic (Fu Chun, 2007).

Mechanism of Action

Target of Action

It has been suggested that it may be an intermediate in the synthesis of perindopril , a drug used to treat hypertension and heart failure, which primarily targets the angiotensin-converting enzyme (ACE).

Biochemical Pathways

The compound may be involved in the renin-angiotensin-aldosterone system (RAAS) pathway, given its potential role in the synthesis of Perindopril . By inhibiting ACE, it could reduce angiotensin II levels, leading to decreased vasoconstriction and aldosterone release, ultimately lowering blood pressure.

Properties

IUPAC Name |

2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c11-9(12)8-5-4-6-2-1-3-7(6)10-8;/h6-8,10H,1-5H2,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYACIVZCARJEPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC(NC2C1)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-propan-2-yl-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2414234.png)

![(4-Fluorophenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2414236.png)

![5-Bromo-2-[[1-(oxan-4-yl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2414237.png)

![N-[1-(1-pentylbenzimidazol-2-yl)-2-phenylethyl]acetamide](/img/structure/B2414245.png)

![3-(4-methoxyphenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2414247.png)

![methyl 2-{N-[2-(tert-butoxy)-2-oxoethyl]-1-(2-chloropyridin-4-yl)formamido}acetate](/img/structure/B2414248.png)